Product packaging for 1-Bromo-5-methoxy-2,3-dimethylpentane(Cat. No.:)

1-Bromo-5-methoxy-2,3-dimethylpentane

Cat. No.: B13162374
M. Wt: 209.12 g/mol
InChI Key: QGKWLYLOEOLKLE-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2,3-dimethylpentane is a specialized alkyl halide building block of significant value in advanced organic synthesis and pharmaceutical research. Its structure features a bromine atom on a terminal carbon and a methoxy group (-OCH₃) on the fifth carbon of a branched pentane chain, creating a versatile molecular scaffold with multiple reactive sites. This compound is predisposed to participate in key organic transformation mechanisms. The bromine atom serves as a superior leaving group, enabling efficient nucleophilic substitution reactions (both SN1 and SN2 pathways) for introducing new functional groups or extending carbon chains. Furthermore, under basic conditions, it can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes, with the product distribution influenced by the stability of the potential intermediates and the Zaitsev rule favoring more substituted alkenes. Its primary research applications include its use as a critical intermediate in the synthesis of more complex organic molecules and as a potential lead structure in pharmaceutical development due to its unique halogen-ether functionality. The compound is exclusively intended for research purposes in a laboratory setting and is not designed for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17BrO B13162374 1-Bromo-5-methoxy-2,3-dimethylpentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-5-methoxy-2,3-dimethylpentane

InChI

InChI=1S/C8H17BrO/c1-7(4-5-10-3)8(2)6-9/h7-8H,4-6H2,1-3H3

InChI Key

QGKWLYLOEOLKLE-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)C(C)CBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 5 Methoxy 2,3 Dimethylpentane

Direct Synthesis Approaches to 1-Bromo-5-methoxy-2,3-dimethylpentane

Direct synthesis approaches are defined here as the final-stage introduction of the key functional groups onto a fully formed C₈ pentane-based framework. These methods typically involve the conversion of a precursor molecule, such as an alcohol or a diol, into the target bromo-ether. The success of these strategies hinges on the selective reaction of one functional group in the presence of another or the sequential conversion of a suitable precursor.

Alkylation Reactions for Bromine Incorporation on Pentane (B18724) Chain Scaffolds

The introduction of a bromine atom at the C1 position of the 2,3-dimethylpentane (B165511) backbone is most effectively achieved through the conversion of a primary alcohol. The precursor, 2,3-dimethyl-5-methoxypentan-1-ol, would be an ideal substrate for this transformation. The conversion of primary alcohols to alkyl bromides is a fundamental reaction in organic synthesis, with several reliable reagents available. These reactions typically proceed via an Sₙ2 mechanism, which is favorable for primary alcohols and results in the inversion of stereochemistry if the carbon center is chiral. orgosolver.comcommonorganicchemistry.com

Two of the most common and effective methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Phosphorus Tribromide (PBr₃): This reagent is widely used for converting primary and secondary alcohols to their corresponding bromides. byjus.com The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, turning it into a good leaving group. A bromide ion, generated in the process, then acts as a nucleophile, attacking the carbon atom in an Sₙ2 displacement. byjus.com This method is advantageous as it generally avoids the carbocation rearrangements that can occur with hydrobromic acid. byjus.com

Appel Reaction: The Appel reaction provides a mild alternative for the bromination of alcohols, utilizing a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by a bromide ion in an Sₙ2 fashion. jk-sci.com A key driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org The conditions are generally mild, and the reaction is known for its high yields. organic-chemistry.org

Reagent/ReactionTypical ConditionsSubstrate ScopeMechanismRef.
Phosphorus Tribromide (PBr₃) Pyridine or ether as solvent, 0 °C to refluxPrimary & Secondary AlcoholsSₙ2 orgosolver.combyjus.com
Appel Reaction (CBr₄, PPh₃) Anhydrous DCM or THF, 0 °C to room temp.Primary & Secondary AlcoholsSₙ2 wikipedia.orgnrochemistry.com
Thionyl Bromide (SOBr₂) Aprotic solvent (e.g., ether)Primary & Secondary AlcoholsSₙ2 (with pyridine), Sₙi (without base) commonorganicchemistry.com

Etherification Strategies for Methoxy (B1213986) Group Introduction

The formation of the methoxy group at the C5 position can be envisioned through two primary pathways: the classic Williamson ether synthesis or more modern catalytic methods.

The Williamson ether synthesis is a robust and versatile method for preparing ethers, involving the Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.combyjus.com To synthesize this compound, this strategy could be employed in two ways:

Route A: Reacting the alkoxide of 5-bromo-2,3-dimethylpentan-1-ol with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This approach is less ideal as it requires the selective methylation of the C5-alkoxide in the presence of the C1-bromide, which could lead to competitive intramolecular cyclization to form a substituted tetrahydrofuran.

Route B: Reacting a precursor like 1,5-dibromo-2,3-dimethylpentane with one equivalent of sodium methoxide (B1231860) (NaOCH₃). This route relies on the controlled, monosubstitution of one bromide. Given that both bromides are primary, achieving high selectivity can be challenging and may result in a mixture of the desired product, the starting dibromide, and the corresponding diether.

For this specific target molecule, the most logical application of the Williamson synthesis would be as part of a multi-step route, where a precursor alcohol is first deprotonated and then alkylated. For instance, starting with 2,3-dimethyl-1,5-pentanediol, one could selectively protect one alcohol, methylate the other using a strong base like sodium hydride (NaH) followed by methyl iodide, deprotect, and then bromide the newly freed alcohol. masterorganicchemistry.comyoutube.com The Sₙ2 nature of the reaction dictates that primary alkyl halides are the best substrates to avoid elimination side reactions. byjus.com

BaseAlkylating AgentSolventTypical TemperatureKey ConsiderationsRef.
Sodium Hydride (NaH) Methyl Iodide (CH₃I)THF, DMF0 °C to Room Temp.Irreversible deprotonation, suitable for a wide range of alcohols. masterorganicchemistry.comlibretexts.org
Sodium Metal (Na) N/A (forms alkoxide)Parent Alcohol (e.g., Methanol)VariesUsed to form the alkoxide in situ. libretexts.org
Potassium Hydride (KH) Dimethyl Sulfate ((CH₃)₂SO₄)THF0 °C to Room Temp.More reactive than NaH. masterorganicchemistry.com

Modern synthetic chemistry has seen the development of catalytic methods for ether synthesis that can offer alternatives to the stoichiometric conditions of the Williamson synthesis. For the methylation of a primary alcohol on a branched substrate, such as a derivative of 2,3-dimethylpentanol, catalytic methods involving "borrowing hydrogen" or "hydrogen autotransfer" are particularly relevant. nih.govcardiff.ac.uk

These processes, often catalyzed by earth-abundant metals like manganese or iron, proceed through a temporary, catalytic oxidation of the primary alcohol to an aldehyde. nih.govcardiff.ac.uk In the presence of a methylating alcohol source like methanol (B129727), a subsequent reaction (such as an aldol-type condensation followed by reduction) occurs. The catalyst, which had stored the hydrogen from the initial oxidation, then reduces the intermediate to form the final methylated product. This methodology is attractive for its atom economy and use of sustainable reagents. For instance, manganese and iron-based catalysts have been shown to be effective for the β-methylation of primary alcohols using methanol as the C1 source. nih.govcardiff.ac.uk

Multi-step Synthetic Routes to this compound Precursors

Given the bifunctional nature of the target molecule, a multi-step synthesis is the most practical and controllable approach. This involves the synthesis of a key precursor that can then be converted to the final product in one or two final steps. A highly suitable precursor is 2,3-dimethyl-5-methoxypentan-1-ol , which can be directly converted to the target compound via the bromination methods discussed in section 2.1.1.

Functionalization of Pentane Derivatives with Bromine and Methoxy Groups

The synthesis of the key precursor, 2,3-dimethyl-5-methoxypentan-1-ol, would likely start from a simpler, commercially available building block. A plausible synthetic route could begin with the reduction of a glutaric acid or glutaraldehyde (B144438) derivative. While the direct precursor 2,3-dimethylpentane-1,5-diol is documented, its synthesis is not commonly detailed. nih.gov However, its synthesis can be inferred from established procedures for similar diols like 3-methyl-1,5-pentanediol. orgsyn.org

A proposed multi-step synthesis is outlined below:

Synthesis of 2,3-Dimethylpentane-1,5-diol: This could be achieved through the reduction of a corresponding dicarboxylic acid or ester, such as dimethyl 2,3-dimethylglutarate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Monoprotection: To differentiate the two primary hydroxyl groups, a selective monoprotection would be necessary. Due to steric hindrance from the adjacent methyl groups, the hydroxyl at C5 is more accessible. Using one equivalent of a bulky protecting group like tert-butyldimethylsilyl chloride (TBDMSCl) would likely favor the formation of 5-(tert-butyldimethylsilyloxy)-2,3-dimethylpentan-1-ol.

Methylation (Etherification): The remaining free hydroxyl group at C1 can then be converted to a methyl ether using the Williamson synthesis conditions (e.g., NaH followed by CH₃I).

Deprotection: The silyl (B83357) ether protecting group at C5 is then selectively removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the primary alcohol. This step yields the intermediate 5-methoxy-2,3-dimethylpentan-1-ol .

Bromination: Finally, this alcohol is converted to the target This compound using a reagent like PBr₃ or CBr₄/PPh₃ as described previously.

This sequence allows for the controlled and regioselective introduction of the required functional groups, avoiding the side reactions associated with direct, one-pot approaches on a difunctionalized substrate.

Strategies for Controlled Introduction of Methyl and Methoxy Branches

A key challenge lies in achieving the desired stereochemistry at the C2 and C3 positions. The development of stereoselective synthesis methods is crucial to control the spatial arrangement of the methyl groups. One potential approach involves the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomers. For instance, asymmetric alkylation or conjugate addition reactions could be employed to introduce the methyl groups onto a pentane backbone precursor in a controlled manner.

The introduction of the methoxy group at the C5 position can be achieved through various etherification reactions. A common method is the Williamson ether synthesis, which would involve the reaction of a suitable 5-bromo-2,3-dimethylpentan-1-ol precursor with a methylating agent in the presence of a base. Alternatively, methods involving the activation of a terminal alcohol followed by nucleophilic substitution with methanol or a methoxide source could be utilized.

To illustrate potential synthetic precursors and their transformations, the following table outlines hypothetical reaction steps:

Starting Material PrecursorReaction TypeReagents and ConditionsResulting Intermediate
Diethyl 2,3-dimethylsuccinateReductionLiAlH₄, THF2,3-Dimethylbutane-1,4-diol
2,3-Dimethylbutane-1,4-diolMonobrominationHBr, heat4-Bromo-2,3-dimethylbutan-1-ol
4-Bromo-2,3-dimethylbutan-1-olGrignard ReactionMg, THF; then formaldehyde5-Bromo-3,4-dimethylpentan-1-ol
5-Bromo-3,4-dimethylpentan-1-olWilliamson Ether SynthesisNaH, CH₃I, THFThis compound

This table represents a hypothetical synthetic route and the conditions are illustrative.

The regioselectivity of these reactions is paramount. For instance, in the bromination step, conditions must be chosen to favor the substitution at the desired terminal position over other possible sites. The use of protecting groups might be necessary to shield other reactive functionalities during specific transformations.

Green Chemistry and Sustainable Synthesis Considerations for Bromoether Production

The production of bromoethers, like many halogenated organic compounds, traditionally involves reagents and solvents that can have a significant environmental impact. The principles of green chemistry offer a framework for developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. paperpublications.orgnih.gov

Key considerations for the green synthesis of this compound and other bromoethers include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. nih.gov This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents. sigmaaldrich.com For instance, exploring aqueous micellar conditions for coupling reactions could significantly reduce the environmental footprint. nih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. paperpublications.org The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For bromoether synthesis, this could involve novel catalysts for bromination or etherification that operate under milder conditions.

Renewable Feedstocks: Whenever possible, utilizing starting materials derived from renewable resources rather than petrochemical sources. the-gist.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. organic-chemistry.org The use of microwave or ultrasonic irradiation can sometimes accelerate reactions and reduce the need for high temperatures. researchgate.net

Use of Less Hazardous Reagents: Seeking alternatives to toxic and hazardous reagents. For bromination, this could involve exploring enzymatic halogenation or the use of safer brominating agents. Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable approach due to its high selectivity and mild reaction conditions. astrazeneca.com

The following table summarizes some green chemistry approaches applicable to bromoether synthesis:

Green Chemistry PrincipleTraditional ApproachGreener AlternativePotential Benefit
SolventsChlorinated solvents (e.g., CH₂Cl₂)Water, bio-solvents (e.g., Cyrene™) sigmaaldrich.comReduced toxicity and environmental persistence
Brominating AgentsElemental Bromine (Br₂)N-Bromosuccinimide (NBS), enzymatic brominationImproved safety and selectivity
CatalysisStoichiometric strong acids/basesSolid acid/base catalysts, biocatalysts astrazeneca.comReduced waste, easier separation, recyclability
Energy SourceConventional heatingMicrowave irradiation, sonication researchgate.netFaster reaction times, lower energy consumption

By integrating these green chemistry principles, the synthesis of this compound and other bromoethers can be made more environmentally sustainable, aligning with the broader goals of modern chemical manufacturing. unibe.ch

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and versatile technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR Analysis of 1-Bromo-5-methoxy-2,3-dimethylpentane

The ¹H and ¹³C NMR spectra of this compound provide a foundational map of its carbon-hydrogen framework. In a hypothetical analysis, the ¹H NMR spectrum would be expected to display distinct signals for each chemically non-equivalent proton. The protons of the methoxy (B1213986) group (-OCH₃) would likely appear as a sharp singlet, while the various methylene (B1212753) (-CH₂-) and methine (-CH-) protons along the pentane (B18724) chain would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent bromine and oxygen atoms.

Similarly, the ¹³C NMR spectrum would reveal a unique signal for each carbon atom in a distinct electronic environment. The number of signals would confirm the number of non-equivalent carbon atoms. The chemical shifts of the carbons would be indicative of their hybridization and proximity to electron-withdrawing groups. For instance, the carbon atom bonded to the bromine atom (C1) would be expected to resonate at a characteristic downfield shift, while the carbon of the methoxy group would also have a specific chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Splitting Pattern
CH₂Br (C1) 3.3 - 3.6 Multiplet
CH(CH₃) (C2) 1.8 - 2.1 Multiplet
CH(CH₃) (C3) 1.6 - 1.9 Multiplet
CH₂ (C4) 1.4 - 1.7 Multiplet
CH₂O (C5) 3.4 - 3.7 Multiplet
OCH₃ 3.2 - 3.4 Singlet
CH(CH₃ ) (C2) 0.9 - 1.1 Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (CH₂Br) 35 - 45
C2 (CH) 30 - 40
C3 (CH) 30 - 40
C4 (CH₂) 25 - 35
C5 (CH₂O) 70 - 80
OCH₃ 55 - 65
C2-CH₃ 15 - 25

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the precise connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the proton-proton connectivity along the pentane backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to its corresponding carbon signal, greatly facilitating the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique provides information about longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the methoxy group to the pentane chain.

Stereochemical Assignments via NMR Spectroscopy

This compound possesses two chiral centers at the C2 and C3 positions, meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). NMR spectroscopy, particularly through the analysis of coupling constants and the application of Nuclear Overhauser Effect (NOE) experiments, can be a powerful tool for determining the relative stereochemistry of these isomers.

Coupling Constants (J-values): The magnitude of the coupling constant between the protons on C2 and C3 can provide information about their dihedral angle, which in turn can help to infer the relative stereochemistry (syn or anti).

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment reveals through-space proximity of protons. Correlations between specific protons in the NOESY spectrum can indicate which groups are on the same side of the molecule, aiding in the assignment of the relative configuration of the chiral centers.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) with a roughly 1:1 intensity ratio.

The fragmentation pattern would provide further structural clues. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (M⁺ - Br) and cleavage of the carbon-carbon bonds. The presence of the methoxy group would likely lead to characteristic fragments resulting from cleavage of the ether linkage.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
224/226 [C₉H₁₉BrO]⁺ (Molecular Ion)
145 [C₉H₁₉O]⁺ (Loss of Br)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups. A prominent C-O stretching band for the ether linkage would be anticipated in the region of 1150-1085 cm⁻¹. The C-Br stretching vibration would likely appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-O and C-H stretching vibrations are also Raman active, the C-Br bond often gives a strong Raman signal. Conformational studies can sometimes be aided by analyzing changes in the vibrational spectra under different conditions.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H (stretch) 2850 - 3000 2850 - 3000
C-H (bend) 1350 - 1480 1350 - 1480
C-O (ether stretch) 1085 - 1150 1085 - 1150

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for specific stereoisomers)

Since this compound is a chiral molecule, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) could be employed to analyze enantiomerically enriched samples. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.

If a single enantiomer or an enantiomerically enriched mixture of a specific stereoisomer of this compound were synthesized, its optical rotation could be measured using a polarimeter. The magnitude and sign of the optical rotation are characteristic of a particular enantiomer. Furthermore, CD spectroscopy could potentially be used to determine the enantiomeric excess (ee) of a sample and, in some cases, to gain insight into the absolute configuration of the chiral centers through comparison with theoretical calculations or empirical rules. The applicability and utility of these techniques would be highly dependent on the presence of a suitable chromophore within the molecule that absorbs in the accessible region of the spectrometer.

A thorough review of scientific literature and computational chemistry databases reveals a significant lack of specific research focused on the compound this compound. There are no available scholarly articles, dedicated computational studies, or detailed experimental data that would allow for a scientifically accurate and in-depth analysis as requested by the provided outline.

Generating content on topics such as quantum chemical calculations, conformational energy landscapes, transition state characterization for specific reaction mechanisms (SN1/SN2, E1/E2), and predicted spectroscopic parameters requires dedicated computational modeling and analysis of this particular molecule. Without published research, any attempt to create such an article would be speculative and would not meet the standards of scientific accuracy.

Therefore, it is not possible to provide an article that adheres to the user's detailed instructions and quality standards due to the absence of foundational research data for this compound.

Theoretical and Computational Chemistry of 1 Bromo 5 Methoxy 2,3 Dimethylpentane

Structure-Reactivity Relationship Predictions

The reactivity of 1-Bromo-5-methoxy-2,3-dimethylpentane is intrinsically linked to its molecular architecture. Computational models and theoretical principles of physical organic chemistry allow for detailed predictions regarding how its structural features influence its chemical behavior, particularly in nucleophilic substitution and elimination reactions. Key determinants of its reactivity include steric hindrance around the reactive center, the electronic effects of its substituents, and the conformational flexibility of its carbon chain.

The primary reactive site is the carbon atom bonded to the bromine, designated as C1. The presence of two methyl groups at the C2 and C3 positions, along with the methoxy (B1213986) group at the C5 position, creates a unique steric and electronic environment that dictates the molecule's reaction pathways.

Steric hindrance plays a significant role in modulating the accessibility of the C1 carbon to nucleophiles. The methyl groups at the C2 and C3 positions create a sterically congested environment. In reactions that proceed via an SN2 mechanism, which requires a backside attack by a nucleophile on the C-Br bond, this congestion is predicted to significantly decrease the reaction rate. The approach of the nucleophile is impeded by the bulky alkyl groups, raising the activation energy of the transition state.

Computational models can quantify this steric hindrance by calculating steric energy maps or by modeling the transition state energies for hypothetical SN2 reactions. These models would likely show a high energetic barrier for the approach of all but the smallest nucleophiles.

The substituents on the pentane (B18724) chain exert notable electronic effects that influence the polarity of the C-Br bond and the stability of potential intermediates.

Inductive Effects: The methyl groups are weakly electron-donating, which slightly increases the electron density along the carbon chain. The methoxy group, being more distant from the reactive center, has a less pronounced inductive effect on the C1 carbon. The primary electronic influence is the strong electron-withdrawing inductive effect of the bromine atom, which polarizes the C-Br bond, making the C1 carbon electrophilic and susceptible to nucleophilic attack.

Carbocation Stability: In reactions that could proceed via an SN1 mechanism, the stability of the resulting carbocation is paramount. The loss of the bromide ion from this compound would initially form a primary carbocation at the C1 position. Primary carbocations are notoriously unstable. While hydride or methyl shifts could potentially lead to more stable secondary or tertiary carbocations, the initial high energy barrier to forming the primary carbocation makes the SN1 pathway generally unfavorable under most conditions.

Computational calculations of carbocation stability would confirm the high energy of the 1-(5-methoxy-2,3-dimethyl)pentyl cation compared to potential rearranged isomers.

Based on these structural considerations, this compound is predicted to favor reaction mechanisms that can circumvent the high steric hindrance around the C1 position. While direct SN2 reactions with small, unhindered nucleophiles might be possible, they are expected to be slow. Reactions with bulky nucleophiles or strong bases are more likely to proceed via elimination (E2) pathways, where a proton is abstracted from the C2 carbon.

The table below summarizes the predicted relative reactivity in common nucleophilic substitution and elimination reactions based on theoretical considerations.

Reaction TypeNucleophile/BasePredicted Relative RateRationale
SN2Small (e.g., OH⁻)SlowSignificant steric hindrance from C2 and C3 methyl groups impedes backside attack.
SN2Bulky (e.g., t-BuO⁻)Very Slow / NegligibleExtreme steric hindrance makes the SN2 transition state energetically inaccessible.
SN1Solvolysis (e.g., H₂O)Very Slow / UnlikelyThe formation of a primary carbocation is a high-energy process, making this pathway kinetically unfavorable.
E2Strong, bulky baseFavorableSteric hindrance around C1 favors the abstraction of a proton from C2, leading to an alkene.

Information regarding "this compound" is not available in the provided search results.

Extensive searches for the chemical compound "this compound" did not yield specific scientific literature, experimental data, or detailed research findings. The search results primarily contained information on related but structurally distinct compounds, such as:

1-Bromo-5-methoxypentane nih.gov

1-Bromo-5-methoxy-3-methylpentane bldpharm.com

1-Bromo-5-ethoxy-3-methylpentane nih.gov

1-Bromo-5-methoxy-2,2-dimethylpentane bldpharm.com

(R)-3-bromo-2,3-dimethylpentane study.com

3-bromo-2,3-dimethylpentane pearson.compearson.com

Additionally, general principles of organic reactions involving alkyl halides, such as nucleophilic substitution and elimination reactions, were found, but these were not specific to this compound. byjus.comstudy.comgimmenotes.co.za

Due to the lack of specific information for "this compound," it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. The instructions to focus solely on this compound and its specific synthetic utility, derivatization, stereoselective transformations, and applications in natural product synthesis cannot be fulfilled with the available information.

Any attempt to extrapolate data from related compounds would be scientifically unsound and would not pertain specifically to "this compound" as strictly required by the prompt. Therefore, the requested article cannot be generated at this time.

Synthetic Utility and Derivatization of 1 Bromo 5 Methoxy 2,3 Dimethylpentane

Applications in Natural Product Synthesis and Analogue Development

Incorporation into Complex Molecular Architectures

The bifunctional nature of 1-Bromo-5-methoxy-2,3-dimethylpentane makes it a valuable synthon for the introduction of a substituted, seven-carbon fragment into larger, more complex molecular frameworks. The primary alkyl bromide is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is central to its utility in the convergent synthesis of natural products and other intricate organic molecules.

One of the primary applications of this bromoether is in coupling reactions. For instance, it can be readily converted into an organometallic reagent, such as a Grignard or an organocuprate reagent. The resulting nucleophilic species can then participate in a variety of bond-forming reactions, including addition to carbonyls, conjugate addition to α,β-unsaturated systems, and cross-coupling reactions with organic halides. The presence of the ether functionality is generally well-tolerated in these transformations, although its potential to coordinate with metal centers should be considered in reaction design.

The stereochemistry of the 2,3-dimethyl groups can also play a crucial role in diastereoselective reactions, providing a means to control the three-dimensional arrangement of atoms in the target molecule. The specific stereoisomer of this compound employed can therefore be a key determinant of the stereochemical outcome of a synthetic sequence.

Table 1: Representative Reactions for Incorporation into Complex Architectures

Reaction TypeReagent/CatalystProduct TypePotential Application
Grignard ReactionMg, THFSecondary or Tertiary AlcoholElaboration of carbon skeletons
Gilman Cuprate AdditionLi, CuI, ElectrophileAlkylated ProductConjugate addition to enones
Suzuki CouplingPd Catalyst, BaseBiaryl or Alkylated AreneFormation of C-C bonds with sp² centers
Williamson Ether SynthesisAlkoxideDialkyl EtherIntroduction of ether linkages

Synthesis of Halogenated Ether Motifs in Bioactive Compounds

Halogenated ethers are a recurring structural motif in a number of biologically active natural products and pharmaceutical agents. The presence of a halogen atom can significantly modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. This compound serves as a direct precursor for the installation of a specific halogenated ether fragment.

The bromine atom can be retained in the final target molecule, or it can be displaced by other functional groups through nucleophilic substitution. For example, reaction with a variety of nucleophiles, such as amines, thiols, or azides, can lead to a diverse array of functionalized ethers. This versatility allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies during the drug discovery process.

Furthermore, the bromine atom can be exchanged for other halogens, such as fluorine or iodine, through halide exchange reactions. This can be particularly useful for the synthesis of radiolabeled compounds for use in imaging studies or for fine-tuning the electronic properties of the molecule.

Table 2: Examples of Bioactive Motifs Accessible from this compound

Bioactive MotifSynthetic TransformationPotential Biological Relevance
Amino-etherNucleophilic substitution with an amineCNS-active compounds, ion channel modulators
ThioetherNucleophilic substitution with a thiolEnzyme inhibitors, anticancer agents
Azido-etherNucleophilic substitution with azidePrecursor for triazole synthesis (click chemistry)
Fluoro-etherHalide exchange (e.g., with KF)Increased metabolic stability, altered binding affinity

Derivatization for Material Science Applications (e.g., polymer precursors)

The reactivity of the alkyl bromide in this compound also opens up avenues for its use in material science, particularly as a precursor to monomers for polymerization. The bromo group can act as an initiating site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

For example, the bromoether can be used to initiate the polymerization of a variety of vinyl monomers, such as styrenes, acrylates, and methacrylates. The resulting polymers would possess a 1-methoxy-2,3-dimethylpentyl end-group, which could influence the physical properties of the material, such as its glass transition temperature, solubility, and surface properties.

Alternatively, the bromo group can be converted to other polymerizable functionalities. For instance, displacement of the bromide with an appropriate nucleophile could introduce a polymerizable group, such as a vinyl or an epoxide group. The resulting monomer could then be subjected to polymerization to generate a polymer with pendant methoxy-ether side chains. The presence of these side chains could impart flexibility and hydrophilicity to the resulting polymer.

Table 3: Potential Polymer Precursors from this compound

Monomer TypeSynthetic TransformationPolymerization MethodPotential Polymer Properties
ATRP InitiatorDirect use of the bromoetherATRPControlled molecular weight and architecture
Vinyl Ether MonomerElimination reaction (e.g., with a strong base)Cationic PolymerizationFlexible, polar polymers
Acrylate MonomerSubstitution with an acrylate saltRadical PolymerizationPolymers with tunable Tg and surface energy
Epoxy MonomerConversion to an alcohol, followed by epoxidationRing-Opening PolymerizationCross-linkable resins, adhesives

Advanced Topics and Future Research Directions

Novel Catalytic Systems for Transformations of 1-Bromo-5-methoxy-2,3-dimethylpentane

The carbon-bromine bond in this compound is a key functional group for a variety of transformations, including cross-coupling, substitution, and elimination reactions. The development of novel catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of these reactions.

Future research could focus on several classes of catalysts. Transition metal complexes, particularly those based on palladium, nickel, copper, and iron, are well-established for cross-coupling reactions involving alkyl halides. princeton.eduacs.org For this compound, these catalysts could facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the use of photoredox catalysis, often in dual systems with transition metals, allows for the generation of alkyl radicals from alkyl halides under exceptionally mild conditions, opening pathways for previously challenging transformations. princeton.eduresearchgate.net

Boron-based catalysts also represent a promising, metal-free alternative. For instance, boron nitride has been shown to be a highly selective catalyst for the oxidative dehydrogenation of alkanes, a transformation that could be conceptually applied to functionalized molecules. nih.gov Boron-catalyzed hydroboration and other transformations could also be explored for derivatizing the parent molecule. researchgate.net

Table 1: Potential Catalytic Systems for Future Investigation

Catalyst Type Potential Transformation Key Advantages Representative Catalyst Class
Palladium/Chiral Ligand Asymmetric Cross-Coupling High stereoselectivity, broad functional group tolerance. Pd complexes with phosphine (B1218219) ligands
Nickel/Photoredox Dual Catalysis C-C and C-N Bond Formation Mild reaction conditions, access to radical intermediates. researchgate.net Ni(II) complexes with Ir or Ru photocatalysts
Copper-based Catalysts Etherification/Amination Low cost, versatile reactivity. Copper(I) and Copper(II) salts

Flow Chemistry and Continuous Processing in the Synthesis and Reactions of this compound

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for hazardous reactions, and potential for automation and scalability. rsc.orgrsc.org The synthesis of haloalkanes from alcohols, a common route to structures like this compound, can be improved using flow reactors. chemguide.co.uk

Applying flow chemistry to the reactions of this compound could enable precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This is particularly beneficial for fast and exothermic reactions, minimizing the formation of byproducts. Furthermore, multi-step "telescoped" processes could be designed where the product of one reaction is immediately used as the substrate for the next without intermediate purification, significantly improving process efficiency. rsc.org For example, a flow setup could be envisioned where the compound is first subjected to a metal-catalyzed coupling reaction, followed by an in-line purification step.

Photo- and Electrocatalytic Approaches in Bromoether Chemistry

Photocatalysis and electrocatalysis provide sustainable and powerful alternatives to traditional chemical methods for activating chemical bonds. These techniques often operate at ambient temperature and pressure, utilizing light or electrical potential to drive reactions.

Photocatalysis: Visible-light photoredox catalysis is particularly adept at generating radicals from alkyl halides. nih.gov For this compound, this could involve single-electron transfer (SET) from an excited photocatalyst to the C-Br bond, leading to its cleavage and the formation of a carbon-centered radical. researchgate.net This radical can then engage in a variety of synthetic applications, including C-H functionalization, polymerization, and cross-coupling reactions. researchgate.netelsevierpure.com

Electrocatalysis: The carbon-bromine bond is susceptible to electrochemical reduction. Electrocatalytic methods can facilitate the cleavage of the C-Br bond at significantly lower potentials than direct electrolysis, avoiding harsh conditions. mst.edumst.edu Catalysts such as Nickel(II) salen complexes have proven effective in mediating the reduction of C-Br bonds. mst.eduacs.org This approach could be used for dehalogenation or as an initiation step for subsequent coupling reactions, with the advantage of being driven by electricity, a clean energy source. rsc.orgresearchgate.net

Computational Design of New Reactions and Derivatization Strategies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.netmdpi.com For this compound, computational modeling can provide deep insights into its potential transformations.

Researchers can model the potential energy surfaces for various reactions, such as nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways, to predict which products are likely to form under specific conditions. mdpi.comnih.gov DFT can also be used to design novel catalysts by calculating the transition state energies for different catalyst-substrate combinations, thereby identifying catalysts that lower the activation barrier for a desired reaction. researchgate.net This in silico approach can accelerate the discovery of new reactions and derivatization strategies, saving significant time and resources compared to purely experimental screening.

Table 2: Applications of Computational Chemistry

Computational Method Application Area Predicted Outcome
Density Functional Theory (DFT) Mechanistic Studies Reaction energy profiles, transition state geometries. mdpi.com
Molecular Dynamics (MD) Solvation Effects Understanding the role of solvent in reaction pathways. nih.gov
Catalyst Screening Ligand/Metal Optimization Prediction of catalytic activity and selectivity.

Exploration of Stereoisomeric Specific Reactivity and Applications

This compound possesses two stereocenters at the C2 and C3 positions, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). This stereochemical complexity opens up avenues for research into stereoselective synthesis and the specific reactivity of each isomer.

The development of stereoselective reactions, where one stereoisomer is formed preferentially, is a major goal in modern synthesis. For example, transition metal-catalyzed cross-coupling reactions employing chiral ligands could potentially be used to transform one enantiomer of a precursor into the desired product with high enantiomeric excess. acs.orgnih.gov

Furthermore, the different stereoisomers of this compound may exhibit distinct reactivity profiles. The spatial arrangement of the methyl groups could influence the accessibility of the C-Br bond to nucleophiles or catalysts, potentially leading to different reaction rates or even different reaction outcomes for each diastereomer. masterorganicchemistry.com Investigating these differences is crucial, as the biological activity or material properties of derivatives will likely be dependent on their specific stereochemistry.

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